1-(1,2-Dihydroacenaphthylen-5-yl)-2-(dipropylamino)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,2-Dihydroacenaphthylen-5-yl)-2-(dipropylamino)propan-1-ol is a complex organic compound that features a unique structure combining an acenaphthylene moiety with a dipropylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,2-Dihydroacenaphthylen-5-yl)-2-(dipropylamino)propan-1-ol typically involves multiple steps:
Formation of the Acenaphthylene Moiety: This can be achieved through the cyclization of naphthalene derivatives under specific conditions.
Introduction of the Dipropylamino Group: This step involves the reaction of the acenaphthylene derivative with dipropylamine in the presence of a suitable catalyst.
Final Assembly: The final step involves the coupling of the intermediate products to form the target compound, often requiring precise control of temperature and pH.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-(1,2-Dihydroacenaphthylen-5-yl)-2-(dipropylamino)propan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, varying temperatures and solvents.
Major Products Formed:
Oxidation Products: Oxidized derivatives with altered functional groups.
Reduction Products: Reduced analogs with modified hydrogen content.
Substitution Products: Substituted compounds with new functional groups replacing original ones.
Scientific Research Applications
1-(1,2-Dihydroacenaphthylen-5-yl)-2-(dipropylamino)propan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1,2-Dihydroacenaphthylen-5-yl)-2-(dipropylamino)propan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
- 1-(1,2-Dihydroacenaphthylen-5-yl)-2-(dimethylamino)propan-1-ol
- 1-(1,2-Dihydroacenaphthylen-5-yl)-2-(diethylamino)propan-1-ol
Uniqueness: 1-(1,2-Dihydroacenaphthylen-5-yl)-2-(dipropylamino)propan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
6279-70-5 |
---|---|
Molecular Formula |
C21H29NO |
Molecular Weight |
311.5 g/mol |
IUPAC Name |
1-(1,2-dihydroacenaphthylen-5-yl)-2-(dipropylamino)propan-1-ol |
InChI |
InChI=1S/C21H29NO/c1-4-13-22(14-5-2)15(3)21(23)19-12-11-17-10-9-16-7-6-8-18(19)20(16)17/h6-8,11-12,15,21,23H,4-5,9-10,13-14H2,1-3H3 |
InChI Key |
RXQTXHXIAGVMRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(C)C(C1=CC=C2CCC3=C2C1=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.